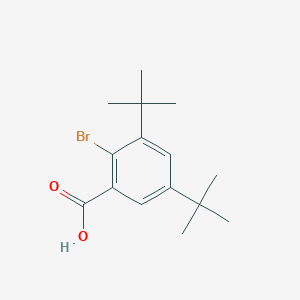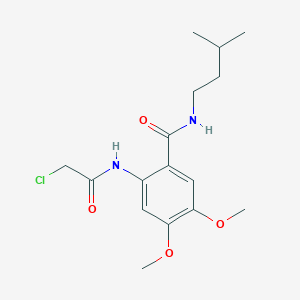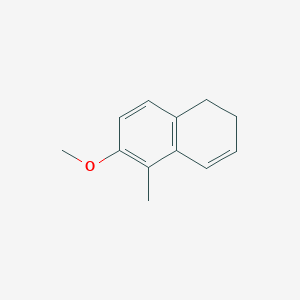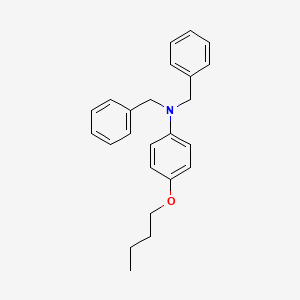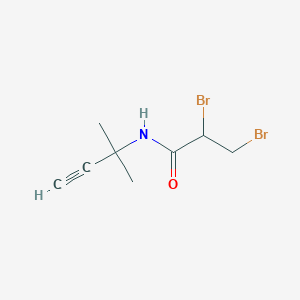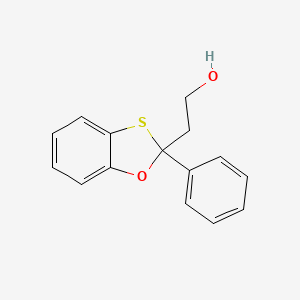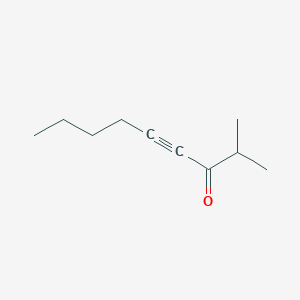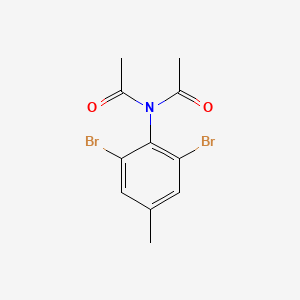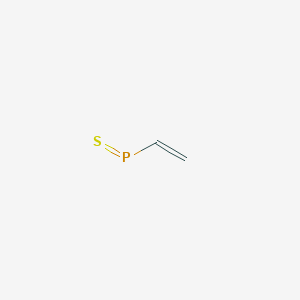
Ethenylphosphanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenylphosphanethione is an organophosphorus compound characterized by the presence of a phosphorus-sulfur double bond and a vinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethenylphosphanethione can be synthesized through several methods. One common approach involves the reaction of a vinyl halide with a phosphine sulfide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the use of Grignard reagents, where a vinyl magnesium halide reacts with a phosphine sulfide to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction pathways further enhances the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Ethenylphosphanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can convert this compound to phosphine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphine derivatives.
Applications De Recherche Scientifique
Ethenylphosphanethione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts .
Mécanisme D'action
The mechanism of action of ethenylphosphanethione involves its interaction with molecular targets through its phosphorus-sulfur double bond and vinyl group. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules, such as proteins and nucleic acids. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphine sulfides: Compounds with similar phosphorus-sulfur double bonds but different substituents.
Vinyl phosphines: Compounds with vinyl groups attached to phosphorus atoms.
Phosphine oxides: Compounds formed by the oxidation of phosphines .
Uniqueness
Its ability to undergo various chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds .
Propriétés
Numéro CAS |
62779-03-7 |
|---|---|
Formule moléculaire |
C2H3PS |
Poids moléculaire |
90.09 g/mol |
Nom IUPAC |
thiophosphorosoethene |
InChI |
InChI=1S/C2H3PS/c1-2-3-4/h2H,1H2 |
Clé InChI |
IFGUALFTZZTXSR-UHFFFAOYSA-N |
SMILES canonique |
C=CP=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



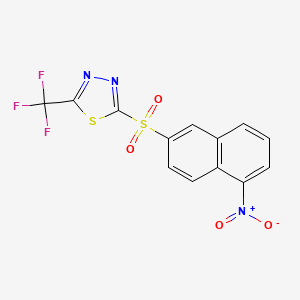
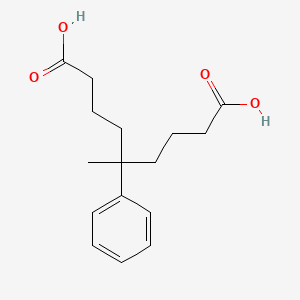
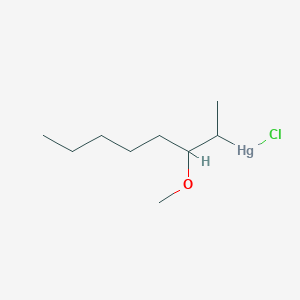
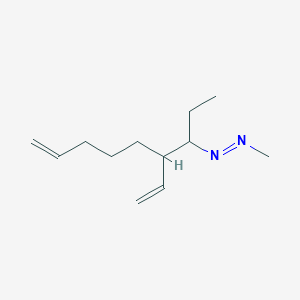
![2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-](/img/structure/B14514950.png)
